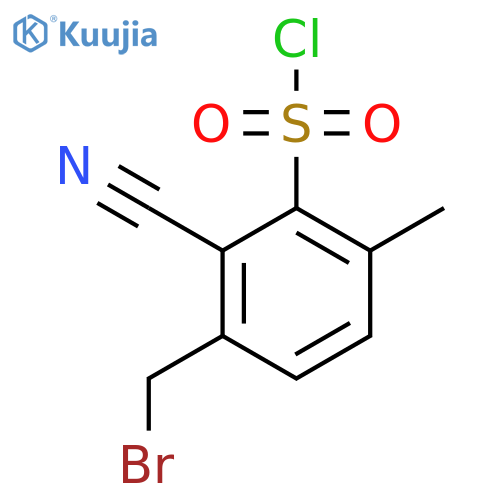

Cas no 1807227-48-0 (3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride)

3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride

-

- インチ: 1S/C9H7BrClNO2S/c1-6-2-3-7(4-10)8(5-12)9(6)15(11,13)14/h2-3H,4H2,1H3

- InChIKey: RYNZVTYBHXBOER-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(C)=C(C=1C#N)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 369

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 66.3

3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010015673-1g |

3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride |

1807227-48-0 | 97% | 1g |

1,490.00 USD | 2021-07-05 |

3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride 関連文献

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Liang Ding,Jing An Polym. Chem., 2014,5, 733-742

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chlorideに関する追加情報

Introduction to 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride (CAS No. 1807227-48-0)

3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride, identified by its CAS number 1807227-48-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a versatile intermediate, playing a crucial role in the synthesis of various biologically active molecules. Its unique structural features, including a bromomethyl group, a cyano substituent, and a methylbenzenesulfonyl chloride moiety, make it an invaluable building block for medicinal chemists and synthetic organic chemists alike.

The bromomethyl group in 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride is particularly noteworthy, as it provides a reactive site for nucleophilic substitution reactions. This property allows for the facile introduction of various functional groups, enabling the construction of complex molecular architectures. The cyano group, on the other hand, contributes to the compound's electronic properties and can participate in further chemical transformations, such as reduction to an amine or conversion to a carboxylic acid. The presence of the methylbenzenesulfonyl chloride moiety enhances the electrophilicity of the molecule, making it an excellent candidate for sulfonylation reactions.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride has emerged as a key intermediate in this endeavor. Its application in the synthesis of sulfonamide derivatives has been particularly promising. Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The structural versatility of 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride allows for the creation of sulfonamide analogs with tailored pharmacokinetic profiles.

One of the most compelling aspects of 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride is its utility in constructing heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural products and interact with biological targets in specific ways. The compound's reactivity facilitates the formation of nitrogen-containing heterocycles, such as pyridines and pyrimidines, which are prevalent in bioactive molecules. Researchers have leveraged this property to develop novel scaffolds for drug discovery programs.

The pharmaceutical industry has also shown interest in 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride for its potential in oncology research. The ability to introduce diverse functional groups into molecular frameworks has enabled the synthesis of inhibitors targeting various cancer-related enzymes and pathways. For instance, derivatives of this compound have been explored as kinase inhibitors, which are critical in disrupting cancer cell proliferation and survival mechanisms. The structural features of 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride make it an ideal candidate for generating libraries of compounds for high-throughput screening.

Another area where 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride has made significant contributions is in the development of agrochemicals. The compound's reactivity allows for the synthesis of sulfonylurea herbicides and fungicides, which are essential for modern agriculture. These agrochemicals offer improved selectivity and efficacy, helping to meet the growing demand for food production while minimizing environmental impact. The versatility of 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride ensures that it remains a valuable tool in this sector.

From a synthetic chemistry perspective, 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride exemplifies the importance of functional group interconversion in drug discovery. Its ability to undergo multiple transformations while retaining its core structure provides chemists with flexibility in designing complex molecules. This adaptability is crucial for overcoming synthetic challenges and optimizing lead compounds towards clinical candidates.

The industrial production of 3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques to isolate the compound from impurities, guaranteeing its suitability for sensitive applications such as pharmaceutical synthesis. The compound's stability under various storage conditions further enhances its practicality as an industrial intermediate.

In conclusion,3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride (CAS No. 1807227-48-0) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists, synthetic organic chemists, and researchers working on agrochemicals. As research continues to uncover new therapeutic possibilities and synthetic strategies,3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride will undoubtedly remain at the forefront of chemical innovation.

1807227-48-0 (3-Bromomethyl-2-cyano-6-methylbenzenesulfonyl chloride) 関連製品

- 1185080-16-3(3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one)

- 1847393-93-4((3R,4R)-4-(2,3-Dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol)

- 1550051-26-7(5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid)

- 1528-42-3(Ethyl 4-acetylphenylacetate)

- 1357945-74-4(8-(Trifluoromethyl)isoquinolin-1-OL)

- 2770524-76-8((9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate)

- 1806858-37-6(Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate)

- 1538172-82-5(1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone)

- 141109-17-3(methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride)

- 1805590-90-2(Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate)